molecular formula C12H11NO3 B11890030 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate

8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate

Cat. No.: B11890030
M. Wt: 217.22 g/mol
InChI Key: ISDUEEXDRXJJDH-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the acetate group at the 4-position and the methyl group at the 8-position of the quinoline ring system imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate typically involves the acylation of 8-methyl-2-oxo-1,2-dihydroquinoline. One common method includes the reaction of 8-methyl-2-oxo-1,2-dihydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired acetate derivative.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 8-methyl-2-hydroxy-1,2-dihydroquinolin-4-yl acetate.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 8-Methyl-2-hydroxy-1,2-dihydroquinolin-4-yl acetate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, contributing to its antimicrobial properties. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.

    2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds have a carboxylic acid group at the 3-position instead of an acetate group at the 4-position.

    1-Methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has a similar structure but with a methyl group at the 1-position and an acetic acid group at the 3-position.

Uniqueness: 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate is unique due to the specific positioning of the acetate and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-4-yl) acetate

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(16-8(2)14)6-11(15)13-12(7)9/h3-6H,1-2H3,(H,13,15)

InChI Key

ISDUEEXDRXJJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)OC(=O)C

Origin of Product

United States

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